Class-Level Potency and Selectivity of Phoslactomycins Against PP2A vs. PP1
Phoslactomycins, including Phoslactomycin C, function as potent and highly selective inhibitors of protein phosphatase 2A (PP2A) over protein phosphatase 1 (PP1). This selectivity profile is a key differentiator from broad-spectrum phosphatase inhibitors. The IC50 values for PP2A inhibition by the phoslactomycin class range from 3.7 to 5.8 µM, whereas their inhibitory effect on PP1 is negligible, with an IC50 > 1 mM, demonstrating a >200-fold selectivity window [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Phoslactomycin Class IC50: 3.7 - 5.8 µM |
| Comparator Or Baseline | PP1 (Phoslactomycin Class): IC50 > 1 mM (1000 µM) |
| Quantified Difference | >200-fold selectivity for PP2A over PP1 |
| Conditions | In vitro enzymatic assay; phoslactomycin class |
Why This Matters
This high degree of selectivity allows researchers to dissect PP2A-specific functions in complex cellular environments without confounding off-target inhibition of PP1, a common pitfall with other phosphatase inhibitors like calyculin A.
- [1] 中国专利. (2010). 磷氮霉素的生物合成基因簇的制作方法 [Patent No. CN201010547279]. 中华人民共和国国家知识产权局. View Source
